![molecular formula C5H14As2F4 B14461870 Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] CAS No. 65718-95-8](/img/structure/B14461870.png)
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is a unique organoarsenic compound characterized by the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] typically involves the reaction of difluoro(dimethyl)arsane with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2Difluoro(dimethyl)arsane+Formaldehyde→Methylenebis[difluoro(dimethyl)-lambda 5 -arsane]
Industrial Production Methods
Industrial production of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of the starting materials. The process is optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The difluoro(dimethyl)arsane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in cancer treatment due to its arsenic content.
Industry: It is used in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] involves its interaction with molecular targets such as proteins and nucleic acids. The difluoro(dimethyl)arsane groups can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound can interfere with DNA replication and transcription, contributing to its potential anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylarsinic acid: Another organoarsenic compound with similar biological activity.
Arsenic trioxide: Used in cancer treatment, particularly in acute promyelocytic leukemia.
Methylarsonic acid: A simpler organoarsenic compound with applications in agriculture and industry.
Uniqueness
Methylenebis[difluoro(dimethyl)-lambda~5~-arsane] is unique due to the presence of two difluoro(dimethyl)arsane groups connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
65718-95-8 |
|---|---|
Fórmula molecular |
C5H14As2F4 |
Peso molecular |
300.00 g/mol |
Nombre IUPAC |
[difluoro(dimethyl)-λ5-arsanyl]methyl-difluoro-dimethyl-λ5-arsane |
InChI |
InChI=1S/C5H14As2F4/c1-6(2,8,9)5-7(3,4,10)11/h5H2,1-4H3 |
Clave InChI |
ZNMGRBLUQAAEGA-UHFFFAOYSA-N |
SMILES canónico |
C[As](C)(C[As](C)(C)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


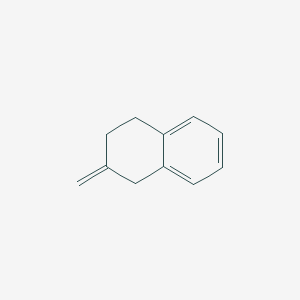
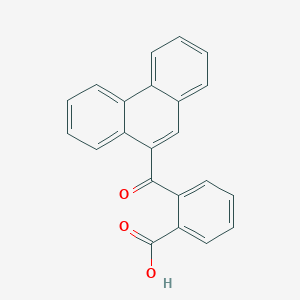
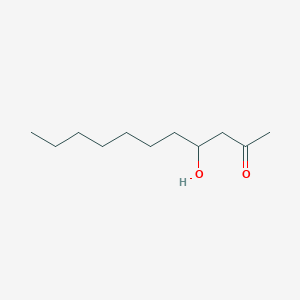


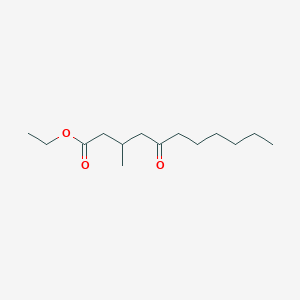

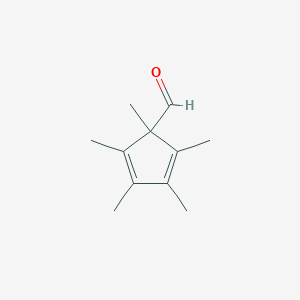
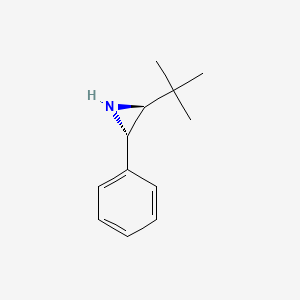
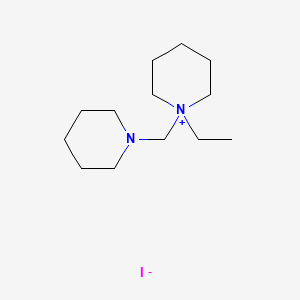


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)
![Chloro-[2,2,2-tribromo-1-(4-tert-butyl-2-chlorophenyl)ethoxy]phosphinate](/img/structure/B14461863.png)
